molecular formula C5H12N2S B13218339 (Thiolan-3-ylmethyl)hydrazine

(Thiolan-3-ylmethyl)hydrazine

Cat. No.: B13218339
M. Wt: 132.23 g/mol
InChI Key: NLYGJSAPYWMARP-UHFFFAOYSA-N
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Description

(Thiolan-3-ylmethyl)hydrazine is a chemical compound with the molecular formula C5H13N2S It is a derivative of hydrazine, featuring a thiolane ring attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiolan-3-ylmethyl)hydrazine typically involves the reaction of thiolane derivatives with hydrazine. One common method is the nucleophilic substitution reaction where a thiolane derivative reacts with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Thiolan-3-ylmethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiolane derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(Thiolan-3-ylmethyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (Thiolan-3-ylmethyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to interfere with cellular processes, potentially leading to cell death or inhibition of microbial growth. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simple derivative with similar reactivity but lacking the thiolane ring.

    Thiazoles: Compounds with a similar sulfur-nitrogen heterocyclic structure.

    Thiazolidines: Five-membered heterocyclic compounds containing sulfur and nitrogen.

Uniqueness

(Thiolan-3-ylmethyl)hydrazine is unique due to the presence of both a thiolane ring and a hydrazine moiety. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts.

Properties

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

thiolan-3-ylmethylhydrazine

InChI

InChI=1S/C5H12N2S/c6-7-3-5-1-2-8-4-5/h5,7H,1-4,6H2

InChI Key

NLYGJSAPYWMARP-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1CNN

Origin of Product

United States

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